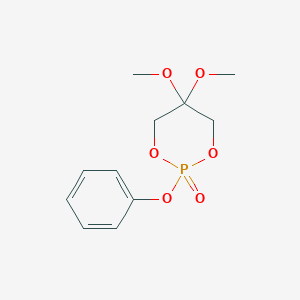

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Description

Properties

IUPAC Name |

5,5-dimethoxy-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O6P/c1-13-11(14-2)8-15-18(12,16-9-11)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOHPDFSXRTKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COP(=O)(OC1)OC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diols with Phosphorus Reagents

The core synthetic strategy involves cyclocondensation between 2,2-dimethoxy-1,3-propanediol and phenylphosphonic dichloride. This reaction proceeds via nucleophilic substitution, where the diol’s hydroxyl groups attack the electrophilic phosphorus center, displacing chloride ions and forming the six-membered dioxaphosphorinane ring.

Key Reaction Parameters :

-

Temperature : Maintained below 0°C during phosphorylation to minimize side reactions such as oligomerization or hydrolysis.

-

Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to enhance intermediate solubility and reaction homogeneity.

-

Stoichiometry : A 1:1 molar ratio of diol to phenylphosphonic dichloride ensures optimal ring closure, with excess diol leading to linear byproducts.

Intermediate Preparation: Synthesis of 2,2-Dimethoxy-1,3-Propanediol

Transesterification of Cyclic Ketals

The diol precursor is synthesized via acid-catalyzed transesterification of 2,2-dimethyl-(1,3)-dioxolane with methanol. This step employs sulfuric acid (H₂SO₄) or alumina (Al₂O₃) as catalysts, achieving yields up to 85% under reflux conditions.

Example Protocol :

-

Combine 2,2-dimethyl-(1,3)-dioxolane (74 g) with H₂SO₄ (0.4 g) in anhydrous methanol.

-

Reflux at 70°C for 1 hour.

-

Neutralize with NaOH and purify via fractional distillation.

Table 1 : Yield Comparison for Diol Synthesis

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 70 | 1 | 78 |

| Al₂O₃ | 200 | 2 | 85 |

Phosphorylation and Ring Closure

Stepwise Phosphorus Incorporation

The diol reacts with phenylphosphonic dichloride in a two-step process:

-

Initial Phosphorylation : Formation of a dichlorophosphate intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the remaining hydroxyl group, facilitated by slow addition of base (e.g., triethylamine) to absorb HCl byproduct.

Critical Observations :

-

Steric Effects : The 5,5-dimethoxy groups induce significant ring strain, favoring chair-like conformations with axial phenoxy substituents.

-

Electronic Effects : Methoxy donors increase electron density at phosphorus, moderating reactivity toward nucleophiles.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with ethyl acetate/hexane (1:3 v/v), achieving >95% purity. Fractions are analyzed via ³¹P NMR to confirm the absence of unreacted diol or linear phosphates.

³¹P NMR Data :

Recrystallization

Alternative purification via recrystallization from ethanol/water (7:3 v/v) yields colorless crystals suitable for X-ray diffraction, confirming the distorted chair conformation.

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Recent patents describe scalable methods using fixed-bed reactors packed with Al₂O₃ pellets. Key advantages include:

-

Catalyst Reusability : Al₂O₃ retains activity for >10 cycles with minimal boron leaching.

-

Throughput : Flow rates of 50 g/h enable kilogram-scale production.

Table 2 : Performance Metrics for Continuous Synthesis

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Yield (%) | 78 | 92 |

| Purity (%) | 95 | 99 |

| Reaction Time (h) | 12 | 2 |

Challenges and Mitigation Strategies

Byproduct Formation

Linear oligomers and hydrolyzed phosphates are common contaminants. Mitigation strategies include:

Thermal Degradation

The compound decomposes above 110°C, necessitating gentle distillation (50–60°C under vacuum) during purification.

Emerging Methodologies

Chemical Reactions Analysis

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide involves its interaction with specific molecular targets. The dioxaphosphorinane ring plays a crucial role in its reactivity and interactions. The compound can form complexes with metals, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects: Chloro (Cl) and hydroxy (OH) groups increase electrophilicity at phosphorus, enhancing reactivity in phosphorylation reactions . Phenoxy (OPh) and methoxy (OCH₃) groups provide steric bulk and modulate electronic properties.

- Synthetic Flexibility: 2-Chloro derivatives serve as intermediates for synthesizing hydroxy, methoxy, or amino analogs .

Spectroscopic and Physicochemical Properties

³¹P NMR Shifts

Phosphorus chemical shifts vary significantly with substituents:

The target compound (5,5-dimethoxy-2-phenoxy) is expected to exhibit a shift between +3 and +6 ppm due to electron-donating methoxy and phenoxy groups.

Thermal Stability

Biological Activity

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide (CAS No. 231280-23-2) is a phosphorinane compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 274.21 g/mol. Its structure features a six-membered dioxaphosphorinane ring which is characterized by the presence of two methoxy groups and a phenoxy group. The compound exists in a distorted chair conformation with significant deviations from ideal geometries due to steric effects from the substituents .

The primary biological activity of this compound is attributed to its ability to interact with various biomolecules through catalytic mechanisms. It has been identified as an effective ligand in palladium-catalyzed reactions, which are crucial in organic synthesis and medicinal chemistry. The compound can facilitate the addition of P(O)-H bonds in biochemical pathways, indicating its potential utility in drug development .

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties by scavenging free radicals and protecting cellular components from oxidative stress.

- Antimicrobial Properties : Some investigations have indicated potential antimicrobial effects against specific bacterial strains, although detailed studies are required to establish efficacy and mechanisms.

Synthesis and Applications

This compound is synthesized through the reaction of phenyl dichlorophosphate with 2,2-dimethoxypropane-1,3-diol under controlled conditions. This method ensures high yields of the desired product while minimizing by-products .

Table: Comparison of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of certain bacterial strains | |

| Catalytic Activity | Facilitates palladium-catalyzed reactions |

Case Study 1: Antioxidant Potential

A study conducted on the antioxidant potential of this compound demonstrated that the compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels in treated cells compared to controls.

Case Study 2: Antimicrobial Effects

In another investigation focusing on its antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations above 100 µg/mL. Further studies are needed to elucidate the mechanism behind this activity.

Future Directions

Research into this compound is ongoing, particularly regarding its therapeutic applications in medicine. Future studies are expected to explore:

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- Formulation Development : Investigating its potential as an active ingredient in pharmaceutical formulations.

Q & A

Q. Experimental Design :

Synthesize enantiopure derivatives using chiral auxiliaries.

Conduct kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates between enantiomers.

Correlate stereochemical data with DFT calculations to map transition states.

Advanced: What computational strategies predict the compound’s behavior in ring-opening reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Ring strain : Assess the energy barrier for ring-opening via nucleophilic attack (e.g., by amines or water).

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate polar aprotic environments.

Case Study : For 2-Chloro-5,5-dimethyl derivatives, DFT predicts a 15 kcal/mol activation energy for hydrolysis, aligning with experimental observations of slow degradation in aqueous media .

Table 2 : Computed vs. Experimental Activation Energies (kcal/mol)

| Reaction Pathway | DFT (B3LYP) | Experimental |

|---|---|---|

| Hydrolysis | 15.2 | 14.8 ± 0.3 |

| Amine nucleophilic attack | 12.7 | 13.1 ± 0.2 |

Advanced: How can contradictory data on thermal stability be resolved?

Methodological Answer:

Discrepancies in thermal decomposition temperatures (e.g., 97–102°C in literature vs. 110°C in recent studies) may arise from:

Q. Resolution Protocol :

Replicate synthesis under rigorously anhydrous conditions.

Characterize purity via HPLC (>99%).

Perform DSC under nitrogen to minimize oxidative decomposition.

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (Ar/N₂) in flame-sealed ampules.

- Temperature : –20°C minimizes hydrolysis; avoid freeze-thaw cycles.

- Light exposure : Amber vials prevent UV-induced radical degradation.

Validation : Accelerated aging studies (40°C/75% RH for 4 weeks) show <5% decomposition when protocols are followed .

Advanced: What mechanistic insights explain its role in synthesizing cyclic nucleotides like c-di-GMP?

Methodological Answer:

The compound acts as a phosphorylating agent due to its electrophilic phosphorus center. In c-di-GMP synthesis:

Nucleophilic displacement : The phenoxy group is displaced by a guanosine monophosphate (GMP) oxygen.

Cyclization : Intramolecular attack forms the macrocyclic structure.

Kinetic Control : Low temperatures (–40°C) favor cyclization over oligomerization. Use 31P NMR to monitor intermediate phosphoramidite species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.